molecular formula C7H17N3O2S B3211956 N-ethyl-N-methylpiperazine-1-sulfonamide CAS No. 1094918-62-3

N-ethyl-N-methylpiperazine-1-sulfonamide

Cat. No.: B3211956
CAS No.: 1094918-62-3
M. Wt: 207.30
InChI Key: WJTXIEZOPPIHOA-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperazine-1-sulfonamide is a chemical compound offered for research and development purposes. It features a piperazine core, a privileged scaffold in medicinal chemistry, which is substituted with a sulfonamide functional group. The sulfonamide group is a key pharmacophore in a wide range of biologically active molecules and is known to confer properties that allow compounds to interact with various enzymes and receptors . Specifically, sulfonamides form the basis of several major drug classes, including certain antibiotics and inhibitors of enzymes like carbonic anhydrase . The N-ethyl and N-methyl substitutions on the sulfonamide nitrogen influence the compound's steric and electronic characteristics, which can be critical for fine-tuning the properties of potential lead compounds. The primary research application of this compound is as a versatile synthetic intermediate or building block in organic synthesis and drug discovery. Researchers may utilize it to incorporate the piperazine-sulfonamide motif into larger, more complex molecules during the exploration of new pharmaceutical agents. Its structure is of particular interest in the synthesis of compounds for investigating cardiovascular diseases, thrombosis, and other conditions where sulfonamide-containing molecules have shown therapeutic potential . Handling Precautions: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is intended for use by qualified laboratory personnel only. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

N-ethyl-N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S/c1-3-9(2)13(11,12)10-6-4-8-5-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTXIEZOPPIHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylpiperazine-1-sulfonamide typically involves the reaction of N-methylpiperazine with ethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylpiperazine-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield the corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

N-Ethyl-N-methylpiperazine-1-sulfonamide has the molecular formula C9H18ClN3O2SC_9H_{18}ClN_3O_2S and a molecular weight of approximately 239.78 g/mol. The compound features a piperazine core, which enhances its solubility and reactivity due to the presence of ethyl and methyl groups attached to the nitrogen atoms, along with a sulfonamide functional group that contributes to its biological activity.

Chemistry

EMPS is utilized as a reagent in organic synthesis for the preparation of various piperazine derivatives. It serves as a building block for more complex molecules due to its ability to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Capable of being reduced to yield amine derivatives.
  • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions with amines or thiols.

Table 1: Chemical Reactions Involving EMPS

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxideSulfone derivatives
ReductionSodium borohydrideAmine derivatives
SubstitutionAmines in presence of baseSubstituted sulfonamides

Biology

In biological research, EMPS is employed to study enzyme inhibition and protein-ligand interactions. Its mechanism involves inhibiting key enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition can lead to antibacterial effects, making it significant in medicinal chemistry.

Case Study: Antibacterial Activity
Research indicates that EMPS exhibits notable antibacterial properties by mimicking para-aminobenzoic acid (PABA), thereby interfering with folic acid synthesis in bacteria. This mechanism highlights its potential as an antibiotic agent.

Medicine

EMPS is investigated as a pharmaceutical intermediate in drug synthesis. Its structural characteristics allow it to be integrated into various drug formulations aimed at treating conditions such as infections and cancers.

Table 2: Potential Therapeutic Areas for EMPS

Therapeutic AreaApplication Description
AntibacterialInhibition of bacterial growth through folate pathway interference
AnticancerPotential cytotoxic effects against cancer cell lines
Drug formulationIntermediate for synthesizing bioactive compounds

Industry

In industrial applications, EMPS is used in the production of specialty chemicals and as a stabilizer in certain formulations. Its unique properties make it suitable for enhancing the stability and efficacy of chemical products.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Features
N-Ethyl-N-methylpiperazine-1-sulfonamide R₁ = Ethyl, R₂ = Methyl C₇H₁₇N₃O₂S 223.29 Moderate lipophilicity, dual alkylation
4-(2-Aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide R₁ = Dimethyl, R₂ = 2-Aminoethyl C₈H₁₈N₄O₂S 234.32 Increased polarity due to amino group
N-[(4-Methylphenyl)methyl]piperazine-1-sulfonamide R₁ = (4-Methylbenzyl) C₁₂H₁₉N₃O₂S 269.36 Enhanced steric bulk, aromatic interaction
N-Ethyl-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-benzothiophen-5-yl}methanesulfonamide Complex aryl and benzothiophene groups C₂₃H₂₅FN₄O₃S₂ 504.60 High molecular weight, fluorophenyl for receptor affinity

Pharmacological and Metabolic Comparisons

  • Receptor Binding: Arylpiperazine derivatives, such as those in (e.g., 4-(2-methoxyphenyl)piperazine), show high affinity for 5-HT₁A receptors due to the methoxyphenyl group . Fluorophenyl-substituted analogues (e.g., ) exhibit enhanced binding to dopamine and serotonin receptors due to halogen interactions .
  • Metabolism and Toxicity: N-Nitroso-N'-methylpiperazine () is mutagenic due to nitroso group formation during metabolism, whereas this compound’s ethyl and methyl groups may reduce this risk . The compound in , which replaces N-ethylpiperazine with 3,5-dimethylpiperazine, shows unknown toxicity, highlighting the importance of substituent choice in safety profiles .

Key Research Findings

  • Lipophilicity and Solubility: Ethyl and methyl groups in this compound balance solubility and membrane permeability, making it more drug-like than highly polar (e.g., aminoethyl-substituted ) or bulky derivatives (e.g., benzothiophene-containing ).
  • Metabolic Stability : Unlike mutagenic N-nitroso derivatives (), this compound’s alkyl groups may resist oxidative metabolism, reducing toxic metabolite formation .
  • Structural Versatility : Substitution at the piperazine nitrogen allows tuning for specific targets, as seen in arylpiperazine-based 5-HT ligands () and antitumor agents () .

Biological Activity

N-Ethyl-N-methylpiperazine-1-sulfonamide (EMPS) is a compound that has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of EMPS, detailing its mechanisms of action, relevant case studies, and research findings.

The biological activity of EMPS is primarily attributed to its ability to inhibit specific enzymes and modulate receptor interactions.

  • Enzyme Inhibition : EMPS has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the synthesis of folic acid, essential for bacterial growth and proliferation, similar to other sulfonamides that mimic para-aminobenzoic acid (PABA) .
  • Receptor Modulation : The compound can also interact with various receptors, influencing signal transduction pathways that lead to different biological effects .

Antibacterial Activity

EMPS exhibits significant antibacterial properties. The compound's structural similarity to PABA allows it to effectively compete with this substrate in bacterial metabolic pathways. This competitive inhibition leads to a reduction in folate synthesis, ultimately inhibiting bacterial growth.

Table 1: Antibacterial Activity of EMPS

Tested Bacteria Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

Anticancer Potential

Recent studies have indicated that EMPS may possess anticancer properties. Research evaluating its effects on various human cancer cell lines has shown promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of EMPS on multiple cancer cell lines, including lung, colon, breast, and renal cancers. The results indicated that EMPS significantly inhibited cell growth across these lines.

  • Growth Inhibition : The compound demonstrated a range of growth inhibition percentages from -85.67% to -41.54%, indicating substantial cytotoxicity against sensitive cell lines .

Table 2: Cytotoxic Effects of EMPS on Cancer Cell Lines

Cell Line Growth Inhibition (%) Most Sensitive Cell Line Growth % of Most Sensitive Cell Line
HOP-62 (Lung)-45.00HOP-62-45.00
HCT-116 (Colon)-50.00HCT-116-50.00
MDA-MB-486 (Breast)-60.00MDA-MB-486-60.00
768-0 (Renal)-70.00768-0-70.00

Pharmacokinetics and Safety Profile

While the biological activities of EMPS are promising, further research is required to fully understand its pharmacokinetics and safety profile. Initial studies suggest that the compound exhibits moderate bioavailability and metabolic stability; however, detailed pharmacokinetic studies are necessary to evaluate its efficacy and safety in clinical settings .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N-methylpiperazine-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing sulfonamide groups to a piperazine backbone. Key steps include:
  • Piperazine functionalization : Reacting piperazine with ethyl and methyl groups via alkylation (e.g., using alkyl halides and a base like triethylamine) .
  • Sulfonamide formation : Treating the substituted piperazine with sulfonyl chlorides under controlled pH (8–9) to avoid side reactions .
  • Optimization : Temperature (40–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield. Chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield RangePurity (HPLC)
AlkylationEthyl bromide, K₂CO₃, DMF, 50°C, 12h60–75%85–90%
SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂70–85%90–95%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H NMR (δ 2.8–3.5 ppm for piperazine protons; δ 1.2–1.4 ppm for ethyl/methyl groups) and 13^{13}C NMR (δ 40–50 ppm for sulfonamide carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 221.1 (calculated) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances validate stereochemistry (e.g., C–S bond ~1.76 Å) .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : Use phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4) with sonication. Centrifuge at 10,000 rpm to remove undissolved particles; quantify via UV-Vis (λ = 260 nm) .
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation by HPLC. Adjust storage to −20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced enzyme inhibition?

  • Methodological Answer :
  • Core Modifications : Replace ethyl/methyl groups with bulkier substituents (e.g., cyclopropyl) to explore steric effects on target binding .
  • Sulfonamide Tweaks : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with catalytic residues .
  • Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC₅₀ values correlate with substituent hydrophobicity (logP) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Variability : Standardize conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
  • Compound Purity : Re-evaluate batches via LC-MS; impurities >5% may skew results .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., PI3K vs. mTOR) to rule off-target effects .

Q. How can computational modeling predict the compound’s interaction with adenosine A₂B receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding poses. Key interactions include hydrogen bonds between the sulfonamide and Thr²⁸⁹/Asn²⁵⁴ residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the receptor-ligand complex. RMSD <2 Å indicates robust binding .
  • Free Energy Calculations : MM-PBSA computes ΔG values; correlations with experimental Ki validate predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-N-methylpiperazine-1-sulfonamide
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